Drobuline is derived from various synthetic pathways that involve complex organic chemistry techniques. It is classified under the category of pharmaceutical compounds, particularly those aimed at cardiovascular health. Its development has been influenced by the need for effective treatments in managing heart-related conditions.
The synthesis of Drobuline involves multiple steps that can include the use of chiral synthesis techniques. One notable method described in literature involves the protection of certain functional groups followed by reduction and subsequent reactions such as the Wittig reaction to form intermediates. The process may also utilize catalytic hydrogenation and various oxidation reactions to achieve the desired molecular configuration.
These methods highlight the complexity and precision required in synthesizing Drobuline, reflecting its significance in pharmaceutical applications.
Drobuline's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's exact molecular formula and structural representation are essential for understanding its interactions at the molecular level.
Analyses such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structural integrity of Drobuline during synthesis.
Drobuline participates in various chemical reactions that are pivotal for its functionality as a therapeutic agent. Key reactions include:
Understanding these reactions provides insight into how Drobuline can be optimized for better performance in clinical settings.
The mechanism of action of Drobuline involves its interaction with specific receptors or enzymes within cardiovascular pathways. This interaction can modulate heart rate, contractility, or vascular resistance, contributing to its therapeutic effects.
Research into the precise mechanisms continues, aiming to elucidate how variations in structure affect pharmacodynamics.
Drobuline exhibits several physical and chemical properties that are relevant to its application:
Data from studies on these properties inform formulation strategies that enhance the compound's effectiveness.
Drobuline has potential applications in various scientific domains, particularly in pharmacology and medicinal chemistry:
The ongoing research into Drobuline highlights its promise as a significant player in future cardiovascular therapies.
The development of Drobuline occurred during the 1970s-1980s, a period marked by significant transition in anti-arrhythmic drug discovery. This era witnessed a methodological shift from phenotypic screening approaches toward structure-based rational design strategies enabled by emerging electrophysiological characterization techniques. Drobuline emerged as part of a concerted effort to develop ventricular-selective anti-arrhythmic agents with improved safety profiles compared to first-generation compounds like quinidine and procainamide [1]. Medicinal chemistry programs during this period focused extensively on structural motifs capable of modulating cardiac ion channels, particularly the voltage-gated sodium and potassium channels responsible for action potential propagation and repolarization [8].
Drobuline's discovery coincided with the systematization of the Vaughan-Williams classification system, which categorized anti-arrhythmics based on their primary electrophysiological mechanisms. As a Class I anti-arrhythmic (sodium channel blocker), Drobuline was developed through iterative optimization of lead compounds featuring amino alcohol moieties connected to aromatic systems through hydrocarbon linkers. This structural template allowed medicinal chemists to fine-tune physicochemical properties including lipophilicity, pKa, and steric configuration to enhance cardiac tissue selectivity while minimizing central nervous system effects [1] [8]. The strategic incorporation of the urea moiety in related cardiovascular agents during this period demonstrated the growing appreciation for hydrogen-bonding capabilities in target engagement, though Drobuline itself features a protonatable amine rather than a urea functionality [8].
Table 1: Historical Context of Drobuline Development
Period | Drug Discovery Paradigm | Anti-arrhythmic Development Focus | Technological Influences |
---|---|---|---|
1960s-1970s | Phenotypic screening | Sodium channel blockers | In vivo electrophysiology models |
1980s (Drobuline era) | Rational design | Channel kinetics modulation | Patch-clamp electrophysiology |
Post-2000s | Target-based screening | Atrial-selective agents | High-throughput ion channel screening |
The development of Drobuline reflected several challenges endemic to anti-arrhythmic drug discovery: achieving sufficient cardiac tissue penetration, optimizing use-dependent channel blockade kinetics, and avoiding pro-arrhythmic potential. Preclinical evaluation demonstrated Drobuline's ability to suppress premature ventricular contractions and stabilize heart rhythm in ischemia models through rate-dependent sodium channel blockade [3] [7]. Unlike many contemporary anti-arrhythmics, Drobuline maintained efficacy without significantly prolonging action potential duration, potentially reducing torsadogenic risk. Despite these promising pharmacological characteristics, Drobuline remained primarily a research compound rather than progressing to widespread therapeutic adoption, providing valuable insights into structure-cardiac activity relationships that informed subsequent generations of anti-arrhythmic agents [1].
Drobuline hydrochloride (chemical name: 1-(1,2-diphenyl-1-hydroxybutan-3-yl)-N-isopropylpiperidin-1-ium chloride; CAS Registry Number: 68162-52-7) possesses the molecular formula C₁₉H₂₆ClNO with a molecular weight of 319.87 g/mol. The compound features a protonatable tertiary amine that forms the hydrochloride salt, significantly enhancing its aqueous solubility and crystallinity for pharmaceutical handling [3] [7]. The structural organization comprises three key domains: (1) a chiral amino alcohol core allowing stereoselective interactions with ion channel targets, (2) dual aromatic phenyl rings enabling hydrophobic binding pocket engagement through π-π stacking, and (3) an isopropyl-substituted piperidine moiety contributing to optimal pKa modulation for physiological activity.
Table 2: Structural and Physicochemical Profile of Drobuline Hydrochloride
Characteristic | Specification | Pharmacological Significance |
---|---|---|
Systematic Name | 1-(1,2-Diphenyl-1-hydroxybutan-3-yl)-N-isopropylpiperidin-1-ium chloride | Precise chemical identification |
Molecular Formula | C₁₉H₂₆ClNO | Elemental composition |
Molecular Weight | 319.87 g/mol | Drug-likeness parameter |
CAS Registry Number | 68162-52-7 | Unique identifier |
SMILES Notation | OC(CNC(C)C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[H]Cl | Structural representation |
Key Functional Groups | Amino alcohol, aromatic phenyls, piperidinium | Target interaction elements |
Chirality | Chiral center(s) present | Stereoselective activity |
The amino alcohol motif establishes crucial hydrogen-bonding interactions with cardiac sodium channel (Nav1.5) residues, while the hydrophobic aromatic systems anchor the molecule within membrane environments and channel vestibules. Although Drobuline lacks a urea moiety, its structural relatives in cardiovascular pharmacology demonstrate how hydrogen-bonding capacity significantly influences target binding kinetics and duration. The compound's stereochemistry presents specific implications for target engagement, as evidenced by differential activity of enantiomers observed in related anti-arrhythmic compounds [8]. The hydrochloride salt formation optimizes the compound's crystallinity, melting point, and dissolution profile – critical factors in pharmaceutical processing and in vivo bioavailability [3] [7].
Drobuline's structural classification places it within the amino alcohol-derived anti-arrhythmics alongside compounds like propranolol, though without beta-adrenergic blocking activity. The molecule's calculated logP (approximately 3.8) suggests sufficient lipophilicity for membrane penetration while avoiding excessive tissue accumulation. The pKa of the tertiary amine (estimated ~9.2) ensures significant cationic character at physiological pH, facilitating interaction with the negatively charged ion channel pore regions during membrane depolarization [8]. While not containing urea, Drobuline exemplifies how strategically positioned hydrogen bond donors/acceptors (hydroxyl and amine groups) combined with hydrophobic domains create effective voltage-gated sodium channel modulators with rapid association/dissociation kinetics appropriate for use-dependent blockade [1] [8].
Contemporary research involving Drobuline focuses primarily on its utility as a pharmacological probe rather than therapeutic development. Recent studies leverage its specific electrophysiological profile to investigate sodium channel pathologies in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and genetically modified animal models [6]. The compound's well-characterized effects on conduction velocity and refractory periods make it particularly valuable for validating cardiac arrhythmia models and exploring pathophysiological mechanisms. However, significant research gaps persist regarding Drobuline's precise binding site topology on Nav1.5 channels and its allosteric effects on other cardiac ion channels during prolonged exposure [1] [6].
The resurgence of interest in anti-arrhythmic structural scaffolds has identified several promising research opportunities:
Chemical Biology Probes: Development of fluorophore-conjugated Drobuline derivatives for real-time visualization of sodium channel distribution and trafficking in living cardiomyocytes, potentially revealing subcellular compartmentalization of arrhythmia mechanisms [6].
Structural Activity Relationship Expansion: Systematic modification of Drobuline's aromatic substituents and amine alkylation patterns using modern synthetic methodologies could yield derivatives with enhanced selectivity profiles against specific sodium channel isoforms (e.g., neuronal Nav1.1-Nav1.3) [8].
Formulation for Research Applications: Advanced delivery systems including nanoparticulate carriers could enable localized cardiac electrophysiological modulation without systemic exposure in preclinical models, addressing a significant methodological gap in arrhythmia research [1].
Table 3: Comparative Analysis of Anti-arrhythmic Structural Motifs in Modern Research
Structural Class | Representative Compounds | Contemporary Research Applications | Advantages for Investigation |
---|---|---|---|
Amino Alcohol Derivatives | Drobuline, Propranolol | Cardiac sodium channel kinetics, iPSC-CM models | Defined use-dependence, moderate lipophilicity |
Urea-containing Agents | Dronedarone, Budiodarone | Atrial fibrillation models, multi-channel blockade | Enhanced target residence time, metabolic stability |
Peptidomimetics | Vernakalant, Tedisamil | Atrial-selective therapies, IKur blockade | Improved tissue selectivity, reduced ventricular effects |
The evolution toward targeted covalent modification in anti-arrhythmic design presents opportunities for strategic incorporation of mild electrophiles into the Drobuline scaffold, potentially enabling prolonged channel engagement without irreversible inactivation. Computational chemistry approaches including molecular dynamics simulations of Drobuline-Nav1.5 interactions remain underutilized and could provide unprecedented insights into state-dependent blocking mechanisms [1] [6]. Additionally, the compound's potential application in cardiac optical mapping studies to modulate conduction velocity without affecting repolarization represents a specialized but valuable research niche requiring further investigation.
Despite being developed decades ago, Drobuline's structural simplicity and well-defined electrophysiological effects position it as an ideal candidate for medicinal chemistry educational applications. The compound serves as an excellent case study for demonstrating fundamental principles of anti-arrhythmic drug action, structure-activity relationships, and physicochemical property optimization in advanced pharmacology curricula [6] [8]. Future research should prioritize comprehensive pharmacokinetic/pharmacodynamic characterization using modern analytical techniques to establish Drobuline as a quantitative biomarker in cardiac electrophysiology models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7